2-(4-chlorophenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4/c23-17-4-7-19(8-5-17)29-14-21(26)24-18-6-3-15-9-10-25(13-16(15)12-18)22(27)20-2-1-11-28-20/h1-8,11-12H,9-10,13-14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWDHHUMCKIFMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
The compound 2-(4-chlorophenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a complex organic molecule with significant potential for biological activity. Its unique structure combines a chlorophenoxy group, a furan-2-carbonyl moiety, and a tetrahydroisoquinoline framework, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions with various molecular targets and its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.8 g/mol. The structural features of the compound are illustrated in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C21H20ClN2O4 |
| Molecular Weight | 396.8 g/mol |
| Structural Components | 4-chlorophenoxy, furan-2-carbonyl, tetrahydroisoquinoline |
Biological Activity
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Modulation : The tetrahydroisoquinoline moiety is known for its neuroactive properties, suggesting that the compound could interact with neurotransmitter systems or enzymes involved in neurochemistry.
- Receptor Interaction : The presence of the chlorophenoxy group may enhance binding affinity to specific receptors, potentially modulating their activity and influencing various signaling pathways.
- Antimicrobial Properties : Similar compounds have shown moderate to good antimicrobial activity in various studies, indicating potential applications in treating infections .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and analogs:
- Neuroprotective Effects : A study demonstrated that derivatives of tetrahydroisoquinoline exhibited neuroprotective effects in animal models of neurodegeneration. This suggests that this compound may possess similar protective qualities against neuronal damage.
- Antimicrobial Activity : In vitro assays have shown that compounds structurally similar to this compound exhibit antimicrobial properties against various bacterial strains. For instance, a related compound demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µM .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of compounds similar to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-chloro-N-(3-nitrophenyl)pyrazine-2-carboxamide | Contains a pyrazine ring | Potential anti-inflammatory properties |
| 5-chloro-2-furoyl chloride | Furan-based structure | Used in synthetic organic chemistry |
| 4-chloro-6-methoxypyrimidine-2-ylamine | Pyrimidine structure | Exhibits antimicrobial activity |
Potential Applications
Given its unique structural characteristics and demonstrated biological activities, this compound could have several applications:
- Pharmacological Development : The compound's neuroactive properties make it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
- Antimicrobial Agents : Its potential antimicrobial activity suggests applicability in developing new antibiotics or antiseptics.
- Research Tool : As a modulator of specific enzymatic or receptor activities, it could serve as a valuable tool in biochemical research.
The biological activity of this compound presents promising avenues for further research and development in medicinal chemistry. Its structural complexity and potential interactions with biological systems warrant comprehensive studies to fully elucidate its pharmacological profiles and therapeutic potential.
Comparison with Similar Compounds
Core Scaffold Modifications
Tetrahydroisoquinoline Derivatives (): Compounds 20–24 in share the tetrahydroisoquinoline backbone but vary in substituents (e.g., piperidinyl, benzyloxy, pyridylmethoxy). These modifications influence orexin receptor selectivity. For instance, compound 24 (82% yield) with a 4-phenoxybutoxy group showed higher synthetic efficiency than compound 20 (24% yield) . The target compound’s furan-2-carbonyl group may enhance metabolic stability compared to bulkier substituents like pyridylmethoxy .
ATF4 Inhibitors (): A patent describes 4-chlorophenoxy acetamide derivatives with ethynazetidinyl groups targeting ATF4 for cancer therapy. Unlike the target compound, these analogs lack the tetrahydroisoquinoline core, suggesting divergent biological targets despite shared phenoxy motifs .
Phenoxy Acetamide Derivatives ()**
highlights phenoxy acetamides with bicyclic systems (e.g., norbornane), which exhibit simpler structures but comparable chloroacetylation synthesis routes. The target compound’s tetrahydroisoquinoline moiety likely confers improved blood-brain barrier penetration relative to these analogs .
In -(N-allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide (C21H23ClN2O3, 386.87 g/mol) shares the 4-chlorobenzyl group but incorporates a methoxyphenyl substituent. Its melting point (124.9–125.4°C) and Rf (0.3) suggest higher crystallinity than the target compound, which may lack such properties due to its furan group .
Furan-Containing Analogs ()**
Compound "5-(3-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide" () demonstrates the role of furan in enhancing binding affinity to kinases. The target compound’s furan-2-carbonyl group may similarly improve selectivity for neurological targets compared to non-furan analogs .
Pharmacological and Physicochemical Properties
Table 1: Key Comparisons
*Estimated based on structural formula.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
